1-[(4-Methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
1-[(4-Methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound with a complex structure It features a pyridine ring substituted with a methoxybenzyl group, a trifluoromethyl group, and a carboxamide group
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine ring.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: It is explored for use in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound is used in biological studies to investigate its effects on various biological systems and pathways.
Industrial Applications: It is considered for use in industrial processes that require stable and reactive organic compounds.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)-2-oxo-6-methyl-1,2-dihydro-3-pyridinecarboxamide: This compound has a methyl group instead of a trifluoromethyl group, which may result in different chemical and biological properties.
1-(4-Methoxybenzyl)-2-oxo-6-(chloromethyl)-1,2-dihydro-3-pyridinecarboxamide: The presence of a chloromethyl group instead of a trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c1-23-10-4-2-9(3-5-10)8-20-12(15(16,17)18)7-6-11(13(19)21)14(20)22/h2-7H,8H2,1H3,(H2,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRORSPLOCKUHMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=C(C2=O)C(=O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326587 |
Source
|
Record name | 1-[(4-methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819135 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400084-98-2 |
Source
|
Record name | 1-[(4-methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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